molecular formula C13H9BrClFOZn B14879585 4-(3-Chloro-4-fluorophenoxymethyl)phenylZinc bromide

4-(3-Chloro-4-fluorophenoxymethyl)phenylZinc bromide

Cat. No.: B14879585
M. Wt: 380.9 g/mol
InChI Key: HPNODHBJAXCHKS-UHFFFAOYSA-M
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Description

4-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(3-chloro-4-fluorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

    Preparation of the Grignard Reagent: 4-(3-chloro-4-fluorophenoxymethyl)phenyl bromide is reacted with magnesium in THF to form the corresponding Grignard reagent.

    Transmetalation: The Grignard reagent is then treated with zinc bromide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Kumada couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Negishi Coupling: Typically involves a palladium or nickel catalyst, with reagents like alkyl halides or aryl halides.

    Suzuki-Miyaura Coupling: Uses boronic acids or esters in the presence of a palladium catalyst.

    Kumada Coupling: Involves the use of Grignard reagents and a nickel or palladium catalyst.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling reactions.

Scientific Research Applications

4-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: It can be used to modify biomolecules for studying biological pathways and mechanisms.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the electrophilic partner, forming a new carbon-carbon bond. The presence of chloro and fluoro substituents can influence the electronic properties of the phenyl ring, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluorophenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.

    4-fluorobenzylmagnesium chloride: Used in Grignard reactions and has similar reactivity.

    3-fluoro-4-(morpholinomethyl)phenylzinc bromide: Another zinc reagent with different substituents affecting its reactivity.

Uniqueness

4-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and selectivity in various chemical transformations. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over reactivity is required.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);2-chloro-1-fluoro-4-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

HPNODHBJAXCHKS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COC2=CC(=C(C=C2)F)Cl.[Zn+]Br

Origin of Product

United States

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